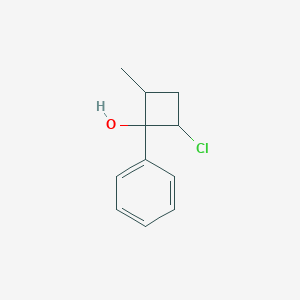
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols. This compound features a cyclobutane ring substituted with a chlorine atom, a methyl group, and a phenyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methylphenylmagnesium bromide with cyclobutanone, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 2-chloro-4-methyl-1-phenylcyclobutanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylcyclobutan-1-ol: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Methyl-1-phenylcyclobutan-1-ol: Lacks the chlorine atom, affecting its reactivity and interactions.
2-Chloro-1-phenylcyclobutan-1-ol: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness
2-Chloro-4-methyl-1-phenylcyclobutan-1-ol is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (chlorine) groups, along with the phenyl ring, makes it a versatile compound for various applications.
Properties
CAS No. |
666251-08-7 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-4-methyl-1-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C11H13ClO/c1-8-7-10(12)11(8,13)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3 |
InChI Key |
CCLZAGCVDYRHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1(C2=CC=CC=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















